molecular formula C14H17N3O2S B4050985 2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide

2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide

Cat. No.: B4050985
M. Wt: 291.37 g/mol
InChI Key: XZXIZFSIEPEHRT-UHFFFAOYSA-N
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Description

2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.10414797 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research into the antiproliferative activities of pyridine linked various substituted thiazole hybrids, including compounds related to 2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide, has demonstrated promising anticancer properties. Specifically, certain derivatives have shown significant activity against liver carcinoma and breast cancer cell lines, highlighting their potential as cancer therapeutics. These findings are supported by detailed synthesis strategies and cytotoxicity studies against a range of cancer cell lines, offering insights into their mechanism of action and potential therapeutic applications (Alaa M. Alqahtani, A. Bayazeed, 2020).

Heterocyclic Chemistry Applications

The compound's relevance extends to the synthesis of various heterocyclic compounds, serving as a precursor or intermediate in creating novel thiazolinone and thiazolo[3,2-a]pyridine derivatives. These efforts underline the compound's versatility in synthesizing diverse chemical structures, which could be explored for various pharmacological and material science applications (Y. Ammar et al., 2005).

Insecticidal Potential

Investigations into innovative heterocycles incorporating a thiadiazole moiety, derived from related compounds, have demonstrated insecticidal activity against pests like the cotton leafworm. This research suggests potential applications in developing new, more effective insecticides, contributing to agricultural pest management strategies (A. Fadda et al., 2017).

Corrosion Inhibition

Compounds structurally related to this compound have been evaluated for their corrosion inhibition properties. Specifically, derivatives have shown effectiveness in protecting steel in acidic environments, suggesting potential applications in industrial corrosion prevention (A. Yıldırım, M. Çetin, 2008).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of new heterocycles incorporating the antipyrine moiety, derived from related compounds, have shown activity against various bacterial strains. This research indicates the potential for these compounds to be developed into new antimicrobial agents, addressing the ongoing challenge of bacterial resistance (S. Bondock et al., 2008).

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-N-(2-pyridin-3-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10(19-13-4-3-5-15-8-13)7-16-14(18)6-12-9-20-11(2)17-12/h3-5,8-10H,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXIZFSIEPEHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)NCC(C)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide
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2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide
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2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide
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2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide
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2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide
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2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.